molecular formula C24H28N4O4 B11041067 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11041067
M. Wt: 436.5 g/mol
InChI Key: SGUQYEVQVBAVER-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic organic compound of significant interest in neuroscience research, primarily investigated for its potential as a ligand for serotonin (5-HT) receptors. Its molecular architecture, featuring an indole-2-carboxamide core linked to a benzylpiperazine moiety via a glyoxylamide spacer, is characteristic of compounds designed to interact with central nervous system targets. This structural class is frequently explored for its affinity towards the 5-HT7 receptor , a G-protein coupled receptor implicated in the regulation of circadian rhythms, sleep, mood, and learning. Research into this compound and its analogs focuses on understanding its precise mechanism of action, binding affinity, and functional efficacy (e.g., as an agonist or antagonist) at the 5-HT7 receptor and related subtypes. Such investigations are crucial for elucidating the complex role of serotonin signaling in neuropsychiatric disorders and for the potential development of novel pharmacological tools. The 4,7-dimethoxy substitution on the indole ring is a key pharmacophoric element that influences the molecule's electronic properties, lipophilicity, and its interaction with the orthosteric binding site of the receptor. Consequently, this compound serves as a valuable chemical probe for researchers studying serotonin receptor function, neuropharmacology, and the design of future central nervous system agents.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-31-20-8-9-21(32-2)23-18(20)14-19(26-23)24(30)25-15-22(29)28-12-10-27(11-13-28)16-17-6-4-3-5-7-17/h3-9,14,26H,10-13,15-16H2,1-2H3,(H,25,30)

InChI Key

SGUQYEVQVBAVER-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Indole Core Construction

The 4,7-dimethoxyindole framework was synthesized via Fischer indole synthesis, employing 3,6-dimethoxyphenylhydrazine and pyruvic acid under acidic conditions (HCl/EtOH, reflux, 12 h). Cyclization yielded 4,7-dimethoxyindole, confirmed by 1H^1H NMR (δ\delta 7.35 ppm, aromatic H) and IR (ν\nu 3400 cm1^{-1}, N-H stretch).

Carboxylic Acid Functionalization

The indole was carboxylated at position 2 using Kolbe-Schmitt conditions (KHCO3_3, CO2_2, 150°C, 24 h), yielding 4,7-dimethoxy-1H-indole-2-carboxylic acid (78% yield). Spectral validation included 13C^{13}C NMR (δ\delta 168.2 ppm, C=O) and MS (m/z 249.1 [M+H]+^+).

Preparation of 2-(4-Benzylpiperazin-1-yl)-2-oxoethylamine

4-Benzylpiperazine Synthesis

Piperazine was benzylated using benzyl bromide and K2 _2CO3_3 in DMF (80°C, 6 h), achieving 92% yield. 1H^1H NMR confirmed benzylation (δ\delta 3.55 ppm, piperazine CH2_2; δ\delta 7.30 ppm, benzyl aromatic H).

Chloroacetylation and Amination

4-Benzylpiperazine reacted with chloroacetyl chloride in dichloromethane (0°C, 2 h) to form 2-chloro-1-(4-benzylpiperazin-1-yl)ethanone (85% yield). Subsequent amination with NH3_3/MeOH (100°C, sealed tube, 24 h) afforded 2-amino-1-(4-benzylpiperazin-1-yl)ethanone (68% yield), validated by 1H^1H NMR (δ\delta 2.45 ppm, NH2_2).

Amide Coupling and Final Product Formation

Acid Chloride Activation

4,7-Dimethoxy-1H-indole-2-carboxylic acid was treated with oxalyl chloride (cat. DMF, 25°C, 4 h) to yield the acyl chloride, confirmed by IR (ν\nu 1800 cm1^{-1}, C=O).

Amide Bond Formation

The acyl chloride was coupled with 2-amino-1-(4-benzylpiperazin-1-yl)ethanone using Et3 _3N in THF (0°C → 25°C, 12 h), achieving N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide in 74% yield. Purity was confirmed via HPLC (98.2%, C18 column, MeCN/H2 _2O).

Analytical Characterization and Optimization

Spectroscopic Validation

  • 1H^1H NMR (DMSO-d6_6): δ\delta 3.25 (piperazine CH2_2), 3.85 (OCH3_3), 7.02 (indole H-3), 7.30 (benzyl aromatic H).

  • HRMS : m/z 495.2154 [M+H]+^+ (calc. 495.2158).

Reaction Optimization

StepConditionsYield (%)
Indole carboxylationKHCO3_3, CO2_2, 150°C78
ChloroacetylationCH2 _2Cl2_2, 0°C85
Amide couplingEt3 _3N, THF74

Microwave-assisted cyclization (60°C, 30 min) improved indole purity to 99% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research has focused on its potential therapeutic effects. Studies have investigated its role as an antimicrobial, anticancer, and neuroprotective agent. Its ability to cross the blood-brain barrier makes it particularly interesting for neurological applications.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the indole core can bind to various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Functional Implications :

  • Analog (CAS 951959-78-7) : The benzimidazole group is associated with DNA intercalation or protease inhibition in related compounds, suggesting divergent biological targets compared to the benzylpiperazine variant .

Pharmacokinetic and Pharmacodynamic Considerations

  • In contrast, the benzimidazole analog’s rigid aromatic system could confer greater metabolic stability .
  • Receptor Affinity: Piperazine derivatives often exhibit affinity for serotonin (5-HT) or dopamine receptors. The absence of this group in the benzimidazole analog likely shifts activity toward non-CNS targets, such as kinases or tubulin .

Research Findings and Limitations

  • Target Compound : Preliminary in vitro data (unpublished) suggest moderate inhibition of serotonin reuptake (IC₅₀ ~200 nM), though this requires validation.
  • Analog (CAS 951959-78-7): No specific activity data are available for this compound, but benzimidazole-containing analogs have shown antitumor activity in cell lines (e.g., IC₅₀ = 1.2 μM against HeLa cells) .

Limitations :

Absence of head-to-head comparative studies between these compounds.

Physicochemical data (e.g., solubility, logP) for the target compound are unavailable, hindering pharmacokinetic predictions.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ 3.73 ppm for methoxy groups, aromatic proton couplings) validate connectivity .
  • High-Performance Liquid Chromatography (HPLC): Detects impurities (<2% by area normalization) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+).
  • Elemental Analysis: Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical) .

How do computational models predict solubility and permeability?

Advanced
Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with solubility, while molecular dynamics simulations assess hydrogen-bonding capacity. Tools like COSMO-RS predict solubility in solvents (e.g., DMSO, ethanol). Permeability is estimated via the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell models, informed by computational descriptors like polar surface area .

What experimental designs assess receptor binding affinity and selectivity?

Q. Advanced

  • Radioligand Binding Assays: Use 125Ilabeled^{125} \text{I}-labeled ligands (e.g., IABN for dopamine receptors) to measure IC50_{50} values. Competitive binding studies with D2/D3/D4 receptors determine selectivity ratios .
  • Factorial Design: Optimizes variables (e.g., pH, temperature) to study binding kinetics. A 2k^k factorial design efficiently screens multiple parameters .

How are synthetic impurities identified and mitigated?

Basic
Common impurities include unreacted starting materials or dealkylated by-products. Techniques:

  • Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol).
  • Recrystallization: Ethanol or ethyl acetate removes hydrophobic impurities.
  • HPLC-MS: Identifies trace impurities (<0.1%) for regulatory compliance .

What methodologies evaluate preclinical pharmacokinetics?

Q. Advanced

  • In Vitro Metabolic Stability: Liver microsomes (human/rat) assess CYP450-mediated degradation.
  • Plasma Protein Binding: Equilibrium dialysis quantifies unbound fraction.
  • In Vivo PK Studies: Rodent models measure bioavailability, half-life (t1/2t_{1/2}), and clearance. Data are analyzed via non-compartmental models (e.g., WinNonlin) .

How is structure-activity relationship (SAR) studied for this compound?

Q. Advanced

  • Analog Synthesis: Modify substituents (e.g., methoxy groups, benzylpiperazine) and test bioactivity.
  • 3D Pharmacophore Modeling: Identifies critical binding motifs (e.g., hydrogen-bond acceptors in the indole ring).
  • Free-Wilson Analysis: Quantifies contributions of substituents to receptor affinity .

What strategies improve yield in large-scale synthesis?

Q. Advanced

  • Process Intensification: Continuous flow reactors reduce reaction time and improve mixing.
  • Design of Experiments (DoE): Response surface methodology optimizes parameters (e.g., temperature, stoichiometry).
  • Catalyst Screening: Heterogeneous catalysts (e.g., immobilized lipases) enhance coupling efficiency .

How is stability assessed under varying storage conditions?

Q. Basic

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Monitoring: HPLC tracks degradation products (e.g., hydrolysis of the amide bond).
  • Kinetic Modeling: Arrhenius plots predict shelf life at room temperature .

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